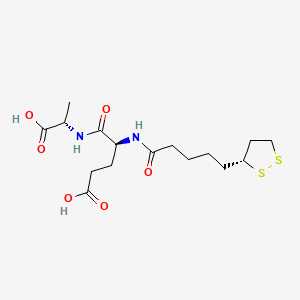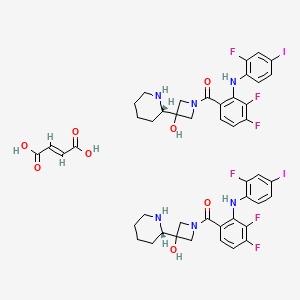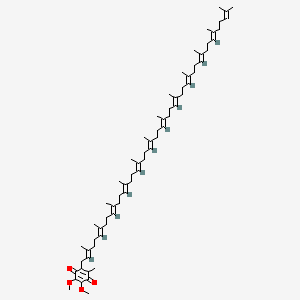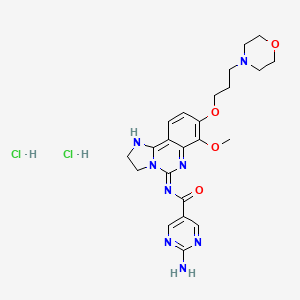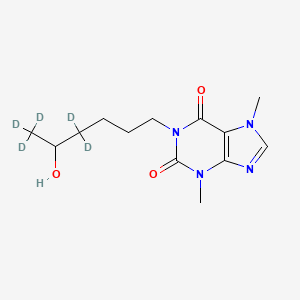
3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CTP-499 is a selective PDE inhibitor and deuterium-containing agent that slows the progression of type 2 diabetic kidney disease in patients with macroalbuminuria. CTP-499 is an HDX analog and a pentoxifylline metabolite. Initial testing showed that CTP-499 slowed the negative processes in diabetic kidney disease. Concert is developing the agent as a complementary treatment along with the standard of care, angiotensin modulation with an ACEi or ARB.
Scientific Research Applications
Photochemistry Synthesis
- A study investigated the use of photochemistry for synthesizing novel derivatives of pentoxifylline, including compounds structurally similar to 3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione. This research opens up possibilities for creating new compounds with unique properties through photochemical reactions (Han, Bonnet, & Westhuizen, 2008).
Purine-2,6-dione Derivatives and Receptor Affinity
- Another research focused on the synthesis of new derivatives of purine-2,6-dione, which have shown affinity for serotonin receptors. These findings highlight the potential of such derivatives, including those structurally related to 3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione, in developing new psychotropic agents (Chłoń-Rzepa et al., 2013).
Novel Synthesis Approaches
- Research has also been conducted on synthesizing new ring systems of thiadiazepino-purine, showcasing innovative methods to create structurally unique derivatives related to the compound (Hesek & Rybár, 1994).
Molecular Structure Analysis
- The molecular structure of compounds similar to 3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione has been studied, providing insights into their conformation and potential interactions (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Mixed Ligand-Metal Complexes
- A study on the synthesis of mixed ligand-metal complexes involving trimethylxanthine and dimethyl-purine-2,6-dione could be relevant for understanding the interactions of 3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione with metal ions (Shaker, 2011).
properties
CAS RN |
1268605-91-9 |
|---|---|
Product Name |
3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione |
Molecular Formula |
C13H15D5N4O3 |
Molecular Weight |
285.3585 |
IUPAC Name |
3,7-dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/i1D3,6D2 |
InChI Key |
NSMXQKNUPPXBRG-WHPHVCHMSA-N |
SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CTP-499; CTP 499; CTP499. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)
![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)
